N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
CAS No.:
Cat. No.: VC13668979
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | N-methyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide |
| Standard InChI | InChI=1S/C16H22N2O2/c1-17-15(19)10-12-11-16(6-8-18-9-7-16)20-14-5-3-2-4-13(12)14/h2-5,12,18H,6-11H2,1H3,(H,17,19) |
| Standard InChI Key | IZFPPGATHCMZGY-UHFFFAOYSA-N |
| SMILES | CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13 |
| Canonical SMILES | CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide features a unique spirocyclic scaffold combining a chroman (benzopyran) system with a piperidine ring. Key structural attributes include:
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Spiro junction: The chroman’s C2 and piperidine’s C4' form a shared spiro carbon, enforcing a rigid three-dimensional conformation that may enhance target binding selectivity .
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Acetamide side chain: A methyl-substituted acetamide group at the chroman’s C4 position introduces hydrogen-bonding capabilities critical for interactions with biological targets.
Table 1: Molecular Properties of N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ | |
| Molecular Weight | 274.36 g/mol | |
| IUPAC Name | N-methyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide | |
| SMILES | CNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13 | |
| PubChem CID | 121229631 |
Conformational Analysis
The spirocyclic architecture restricts rotational freedom, potentially stabilizing bioactive conformations. Computational studies on analogous compounds suggest that the piperidine ring adopts a chair conformation, while the chroman system maintains near-planarity, optimizing π-π stacking interactions with aromatic residues in enzyme binding pockets .
Synthesis and Structural Modification
Table 2: Key Synthetic Intermediates and Yields for Analogous Compounds
Structure-Activity Relationship (SAR) Trends
Modifications to the spiro[chroman-2,4'-piperidine] core significantly influence bioactivity:
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C4 Substitution: Bulky groups at C4 (e.g., arylacetamides) enhance ACC inhibition (IC₅₀ = 2–15 nM) .
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Piperidine N-Substitution: Quaternary ammonium salts improve aqueous solubility but reduce blood-brain barrier permeability .
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Chroman Oxidation State: Dihydrochromans (3,4-unsaturation) exhibit superior metabolic stability compared to fully saturated analogs .
Pharmacological Profile and Mechanisms of Action
Enzyme Inhibition
Spiro[chroman-2,4'-piperidine] derivatives demonstrate potent inhibition of metabolic enzymes:
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ACC Inhibition: Compound 38j (structurally analogous) showed ACC1/2 inhibition (IC₅₀ = 4.2 nM) and reduced respiratory quotient in mice, indicating enhanced fat oxidation .
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Kinase Modulation: Derivatives like KMS5 bind EGFR (ΔG = −9.8 kcal/mol) via H-bonds with Met793 and hydrophobic interactions with Leu718, inducing G1 cell cycle arrest in MCF-7 cells .
Table 3: In Vitro Activity of Selected Spiro[chroman-2,4'-piperidine] Analogs
| Compound | Target | IC₅₀/EC₅₀ | Cell Line/Model | Reference |
|---|---|---|---|---|
| 38j | ACC1/2 | 4.2 nM | C57BL/6J mice | |
| KMS9 | EGFR | 3.83 μM | MCF-7 | |
| KBS8 | CDK2 | 8.24 μM | HEK-293T |
Anti-Proliferative Activity
Recent studies highlight anti-cancer potential:
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Apoptosis Induction: KMS9 triggered caspase-3 activation (4.1-fold increase) and PARP cleavage in breast cancer cells .
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Cell Cycle Arrest: G1 phase arrest (KMS5, KMS9) and G2/M arrest (KBS8) correlate with cyclin D1 and p21 modulation .
Computational and ADMET Profiling
Molecular Docking Insights
Docking simulations (PDB: 7JXP) reveal critical binding motifs:
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The acetamide carbonyl forms H-bonds with EGFR’s Lys745.
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The chroman’s benzene ring engages in π-π stacking with Phe856 .
Pharmacokinetic Predictions
In silico ADME parameters for N-Methyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide analogs:
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Lipophilicity: LogP = 2.1–3.4 (optimal for CNS penetration) .
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Plasma Protein Binding: 89–94% (high, necessitating dose adjustments) .
Future Directions and Challenges
Unresolved Questions
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Target Engagement: Precise molecular targets beyond ACC and EGFR remain unidentified.
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Toxicity Profiles: Chronic toxicity studies in higher mammals are absent.
Optimization Strategies
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Prodrug Development: Phosphonooxymethyl prodrugs to enhance oral bioavailability.
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Polypharmacology: Dual ACC/EGFR inhibitors to combat drug resistance in oncology.
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